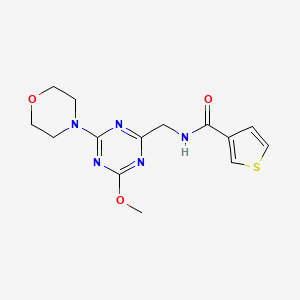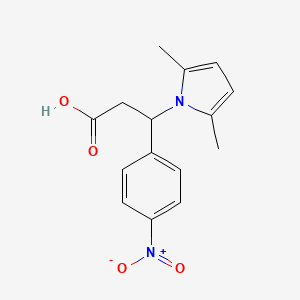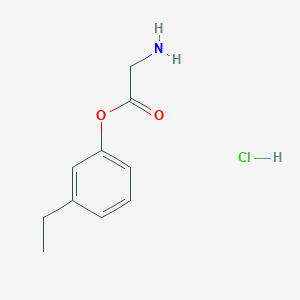![molecular formula C18H18ClN5O2 B2423294 5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291872-20-2](/img/structure/B2423294.png)
5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring structure is often found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The specific substituents, such as the 3-chlorophenyl and 2-ethoxyphenyl groups, would likely be added in subsequent steps or prior to the ring formation, depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would include a 1,2,3-triazole ring with a carboxamide group at the 4-position, an amino group substituted with a 3-chlorophenyl group at the 5-position, and a N-substituent at the 1-position of the triazole ring with a 2-ethoxyphenylmethyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide and triazole groups might participate in various reactions. For example, the triazole ring might undergo transformations under certain conditions, and the amide group could be hydrolyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and stability .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has explored the synthesis of triazole derivatives, including compounds structurally related to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide", and their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Formazans and Antimicrobial Agents
Sah et al. (2014) focused on the synthesis of formazans from a Mannich base of a compound structurally similar to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide" and evaluated their antimicrobial properties. The synthesized compounds showed moderate activity against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis and Antibacterial Activity
Another study by Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and evaluated their antibacterial activity against several bacterial strains, showcasing the potential of these compounds in antibacterial applications (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Molecular Docking Studies and EGFR Inhibition
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit. This research provides insights into the potential therapeutic applications of these compounds, including those structurally related to "5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide" in cancer treatment (Karayel, 2021).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The compound “5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a triazole derivative. Triazoles are a class of five-membered heterocycles with three nitrogen atoms and two carbon atoms . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by triazole derivatives, it is likely that this compound could interact with multiple biochemical pathways .
Result of Action
Based on the known activities of triazole derivatives, potential effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and others .
特性
IUPAC Name |
5-(3-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-2-26-15-9-4-3-6-12(15)11-20-18(25)16-17(23-24-22-16)21-14-8-5-7-13(19)10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLAMYMITZZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![4-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2423214.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B2423218.png)

![(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423222.png)
![2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2423224.png)

![1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2423229.png)


![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)